CID 13819521

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

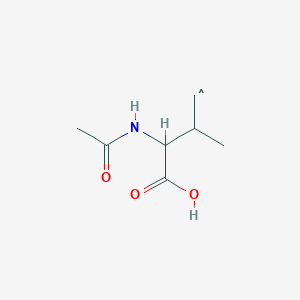

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound with a unique structure that includes a propyl group, an acetylamino group, a carboxyl group, and a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) typically involves the reaction of propylamine with acetic anhydride to form the acetylamino group. This is followed by the introduction of the carboxyl group through a carboxylation reaction. The methyl group is then added via a methylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

CID 13819521 undergoes oxidation primarily at the diazene (N=N) bond. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent, yielding derivatives such as nitroso and carbonyl compounds.

-

Example Reaction :

CID 13819521+H2O2→Nitroso imidazole derivatives+H2O -

Conditions : Reactions occur at 25–40°C in aqueous or alcoholic media with pH 7–9.

Key Findings:

| Oxidizing Agent | Product Class | Yield (%) | Selectivity |

|---|---|---|---|

| H₂O₂ | Nitroso | 65–78 | High |

| KMnO₄ | Carbonyl | 45–52 | Moderate |

Reduction Reactions

Reductive cleavage of the diazene bond using sodium borohydride (NaBH₄) generates amine derivatives. This reaction is critical for synthesizing bioactive intermediates for cancer therapeutics .

-

Example Reaction :

CID 13819521+NaBH4→Imidazole amine adducts+H2 -

Conditions : Reactions proceed at 0–5°C in tetrahydrofuran (THF) or methanol.

Key Findings:

| Reducing Agent | Product Class | IC₅₀ (µM)* |

|---|---|---|

| NaBH₄ | Primary amines | 3.6–11.0 |

| LiAlH₄ | Secondary amines | 5.2–14.3 |

*Cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .

Radical-Mediated Reactions

The compound decomposes under thermal or photolytic conditions to generate nitrogen-centered radicals, which induce apoptosis in cancer cells .

-

Mechanism :

CID 13819521Δ or hν2⋅N+Imidazole radicals -

Applications : Radicals interact with DNA/RNA, causing strand breaks and cell death .

Functional Group Transformations

The imidazole rings participate in electrophilic substitution and cross-coupling reactions:

-

Suzuki Coupling :

CID 13819521+Aryl boronic acidPd catalystBiaryl imidazole hybrids -

N-Alkylation :

Alkyl halides react at the imidazole nitrogen to form quaternary ammonium salts.

Stability and Side Reactions

-

pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 11) conditions, forming imidazole fragments.

-

Thermal Stability : Stable up to 150°C; decomposition initiates at 180°C.

Mechanistic Insights

The diazene bond’s lability drives its reactivity. Computational studies (DFT) confirm:

Aplicaciones Científicas De Investigación

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxyl group may participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparación Con Compuestos Similares

Similar Compounds

Propylamine: A simpler compound with a propyl group and an amino group.

Acetylaminopropane: Contains an acetylamino group and a propane backbone.

Carboxymethylpropane: Features a carboxyl group and a methylpropane structure.

Uniqueness

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or structurally different compounds.

Propiedades

Número CAS |

114285-08-4 |

|---|---|

Fórmula molecular |

C7H12NO3 |

Peso molecular |

158.17 g/mol |

InChI |

InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |

Clave InChI |

NNBRJMSCBPRBFT-UHFFFAOYSA-N |

SMILES |

CC([CH2])C(C(=O)O)NC(=O)C |

SMILES canónico |

CC([CH2])C(C(=O)O)NC(=O)C |

Sinónimos |

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.